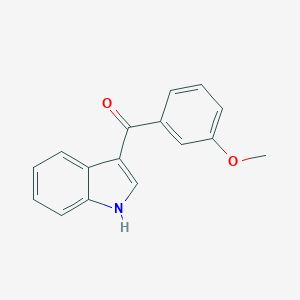

(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone

Descripción general

Descripción

(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone is a compound that belongs to the indole family, which is known for its wide range of biological activities and applications in various fields. This compound features an indole ring system fused with a methoxyphenyl group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone typically involves the condensation of indole-3-carbaldehyde with 3-methoxybenzaldehyde under acidic or basic conditions. One common method is the use of a Lewis acid catalyst, such as zinc chloride, in a solvent like ethanol. The reaction proceeds through the formation of a Schiff base intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .

Análisis De Reacciones Químicas

Types of Reactions

(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield alcohols or amines, depending on the reagents used.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole or methoxyphenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride as a catalyst.

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, and quinones, which can be further utilized in synthetic and medicinal chemistry .

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a versatile building block in synthetic chemistry. It is utilized for creating more complex heterocyclic compounds through multicomponent reactions. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials.

Biology

In biological research, (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone exhibits significant antimicrobial and antifungal properties. Studies have shown its effectiveness against various bacterial and fungal strains, indicating potential for developing new antibiotics.

Medicine

The compound is under investigation for its anticancer properties. It has been noted for its ability to inhibit specific enzymes and pathways associated with cancer cell proliferation. Preliminary studies suggest that it may be effective against certain types of cancer cells, positioning it as a candidate for future therapeutic agents.

Industry

Industrially, this compound is used in the production of dyes and pigments due to its vibrant color properties. It also finds applications in synthesizing polymers with specialized electronic properties.

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential use as an antimicrobial agent .

- Anticancer Properties : Research indicated that the compound could inhibit the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell growth .

- Industrial Applications : The compound's vibrant color has been exploited in dye production, where it has been used to create stable pigments suitable for various applications .

Mecanismo De Acción

The mechanism of action of (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-carbaldehyde: A precursor in the synthesis of (1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone, known for its role in various synthetic applications.

3-Methoxybenzaldehyde: Another precursor, commonly used in the synthesis of aromatic compounds.

Indole-3-acetic acid: A naturally occurring plant hormone with structural similarities but different biological functions.

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the indole and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications in synthetic chemistry and pharmaceutical research .

Actividad Biológica

(1H-Indol-3-yl)-(3-methoxy-phenyl)-methanone, also known as a member of the indole family, exhibits a diverse range of biological activities that make it a subject of interest in medicinal chemistry. This compound has been studied for its potential applications in antimicrobial, antifungal, and anticancer therapies. This article reviews the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an indole ring system fused with a methoxyphenyl group, which contributes to its biological properties.

Structure

| Property | Value |

|---|---|

| Molecular Formula | C16H15NO2 |

| Molecular Weight | 253.30 g/mol |

| CAS Number | 136672-25-8 |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various strains of bacteria and fungi.

Minimum Inhibitory Concentration (MIC) Studies:

| Microorganism | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 3.90 |

| Escherichia coli | Not effective |

| Candida albicans | 7.80 |

In one study, the compound demonstrated potent activity against MRSA with an MIC of 3.90 µg/mL, indicating its potential as a therapeutic agent against antibiotic-resistant bacteria . Additionally, it showed moderate antifungal activity against Candida albicans with an MIC of 7.80 µg/mL .

Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been found to inhibit cancer cell proliferation through various mechanisms.

Cell Line Studies:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

In vitro studies revealed that certain derivatives of this compound exhibited significant antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . The mechanism of action involves inducing apoptosis and cell cycle arrest in the G2/M phase, which is critical for cancer treatment strategies .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation.

- Receptor Modulation : It acts on cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antimicrobial Mechanism : The exact mechanism against bacteria involves disrupting bacterial cell wall synthesis or function, leading to cell death.

Case Study 1: Antimicrobial Efficacy Against MRSA

A study evaluated the efficacy of this compound against MRSA strains. The results indicated that the compound not only inhibited growth but also displayed bactericidal effects at higher concentrations, making it a candidate for further development as an antibiotic .

Case Study 2: Anticancer Properties

In another investigation focusing on its anticancer properties, derivatives were synthesized and tested against various cancer cell lines. Notably, one derivative exhibited an IC50 value as low as 0.34 µM against MCF-7 cells, suggesting strong potential for therapeutic application in breast cancer treatment .

Propiedades

IUPAC Name |

1H-indol-3-yl-(3-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-19-12-6-4-5-11(9-12)16(18)14-10-17-15-8-3-2-7-13(14)15/h2-10,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLUYEDYJLHIQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597494 | |

| Record name | (1H-Indol-3-yl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136672-25-8 | |

| Record name | (1H-Indol-3-yl)(3-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.